Trimipramine maleate
Overview
Description
Trimipramine maleate is a tricyclic antidepressant primarily used to treat major depressive disorder. It is known for its sedative, anxiolytic, and weak antipsychotic effects. Unlike other tricyclic antidepressants, this compound is a relatively weak monoamine reuptake inhibitor, which contributes to its unique pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimipramine maleate is synthesized through a series of chemical reactions involving the formation of the dibenzazepine ring system followed by the introduction of the side chain. The synthesis typically involves the following steps:
Formation of the Dibenzazepine Ring: This step involves the cyclization of a biphenyl derivative to form the dibenzazepine core.
Introduction of the Side Chain: The side chain is introduced through a series of alkylation reactions, resulting in the formation of trimipramine.
Formation of the Maleate Salt: Trimipramine is then reacted with maleic acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Trimipramine maleate undergoes various chemical reactions, including:
Oxidation: Trimipramine can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert trimipramine to its desmethyl derivative.
Substitution: Substitution reactions can occur at the nitrogen atom of the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkylating agents like methyl iodide are commonly used.
Major Products Formed
N-oxide Derivative: Formed through oxidation.
Desmethyl Derivative: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Trimipramine maleate has a wide range of scientific research applications:
Mechanism of Action
Trimipramine maleate exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. Additionally, this compound has antihistaminic, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities, contributing to its sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but stronger monoamine reuptake inhibition.
Amitriptyline: Known for its potent sedative effects and stronger inhibition of norepinephrine and serotonin reuptake.
Desipramine: A metabolite of imipramine with a more selective inhibition of norepinephrine reuptake.
Uniqueness of Trimipramine Maleate
This compound is unique among tricyclic antidepressants due to its relatively weak inhibition of monoamine reuptake and its pronounced sedative effects. This makes it particularly useful in treating depression accompanied by anxiety and insomnia .
Biological Activity
Trimipramine maleate is a tricyclic antidepressant (TCA) primarily used to treat depression and anxiety disorders. Its unique pharmacological profile differentiates it from other TCAs, contributing to its biological activity and therapeutic applications. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.
This compound functions by inhibiting the reuptake of neurotransmitters in the brain, specifically norepinephrine and serotonin. Unlike many other TCAs, trimipramine does not primarily act through monoamine oxidase inhibition or central nervous system stimulation. Instead, it modulates neurotransmitter levels, which is thought to contribute to its antidepressant effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
- Bioavailability : Approximately 41% .
- Protein Binding : High binding affinity at about 94.9% .
- Half-life : Ranges from 23 to 24 hours .
- Metabolism : Primarily hepatic with active metabolites contributing to its pharmacological effects .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 41% |
Protein Binding | 94.9% |
Elimination Half-life | 23–24 hours |
Therapeutic Concentration | 0.5 to 1.2 μM (150–350 ng/mL) |
Clinical Efficacy
Trimipramine has been shown to be effective in treating depression, particularly in hospitalized patients where it demonstrated comparable efficacy to imipramine . A systematic review indicated that trimipramine also has a significant effect on insomnia, with a standardized mean difference (SMD) against placebo of 0.55 at four weeks .
Case Studies
-
Multicenter Study on Endogenous Depression :
A multicenter study assessed the efficacy of trimipramine in treating endogenous depression with associated sleep disturbances. The results indicated significant improvement in depressive symptoms and sleep quality among participants receiving trimipramine compared to those on placebo . -
Elderly Population Study :
A comparative study involving elderly subjects showed no clinically relevant differences in pharmacokinetics based on age or gender. However, caution is advised due to increased sensitivity in older adults .
Adverse Effects
Common side effects associated with trimipramine include:
- Sedation : More pronounced compared to other TCAs.
- Anticholinergic Effects : Dry mouth, blurred vision, constipation.
- Cardiovascular Effects : Orthostatic hypotension.
- Sexual Dysfunction : Impotence and loss of libido.
Pregnancy and Pediatric Use
This compound is classified as Pregnancy Category C, indicating potential risks during pregnancy due to embryotoxicity observed in animal studies . Its safety and effectiveness in pediatric populations have not been established.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHCKHAXOUQOS-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
739-71-9 (Parent) | |
Record name | Trimipramine maleate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045315 | |
Record name | Trimipramine hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>61.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732627 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
521-78-8, 138283-60-0, 138283-61-1 | |
Record name | Trimipramine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimipramine maleate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758386 | |
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Record name | Trimipramine hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimipramine hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMIPRAMINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269K6498LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMIPRAMINE MALEATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28E1043W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMIPRAMINE MALEATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I412286V22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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